![molecular formula C6H7BClNO2 B2982104 3-Chloro-2-methylpyridine-4-boronic acid CAS No. 2096338-94-0](/img/structure/B2982104.png)
3-Chloro-2-methylpyridine-4-boronic acid
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Overview
Description
“3-Chloro-2-methylpyridine-4-boronic acid” is a boronic acid derivative that has been gaining attention in scientific research due to its versatile properties and potential applications in various fields of research and industry .
Molecular Structure Analysis
The molecular formula of “3-Chloro-2-methylpyridine-4-boronic acid” is C6H7BClNO2 . The molecular weight is 187.39 g/mol . The InChI key is YQNAXOGPSUVHNU-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-Chloro-2-methylpyridine-4-boronic acid” is a solid compound . Its melting point is 140°C . The SMILES string representation of its structure is COC1=NC=CC(B(O)O)=C1Cl .
Scientific Research Applications
Synthesis of Borinic Acid Derivatives
3-Chloro-2-methylpyridine-4-boronic acid: is utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives play a crucial role in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . The enhanced Lewis acidity of borinic acids compared to boronic acids makes them particularly valuable in these fields.
Drug Synthesis and Development
This compound is significant in drug development, where it undergoes crucial reactions like substitution, amidation, cyclization, bromination, demethylation, and deacetylation. Its unique structure is particularly important in oncology research and materials science applications .
Catalytic Protodeboronation
3-Chloro-2-methylpyridine-4-boronic acid: can be used in the catalytic protodeboronation of pinacol boronic esters. This process is important for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic synthesis .
Preparation of Dihydro-Phenylquinazlinone Derivatives
It serves as a reagent in the preparation of dihydro-phenylquinazlinone derivatives, which are inhibitors of encephalitic alphaviruses and useful in the treatment of viral infections .
Safety and Hazards
Future Directions
Boronic acids, including “3-Chloro-2-methylpyridine-4-boronic acid”, have potential applications in various fields of research and industry . They have been used in the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets . The interest in these compounds is growing, especially after the discovery of the drug bortezomib . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methylpyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . This pathway is crucial for various chemical syntheses, including the production of pharmaceuticals and polymers .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity, which can influence their bioavailability .
Result of Action
The action of 3-Chloro-2-methylpyridine-4-boronic acid in the SM coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 3-Chloro-2-methylpyridine-4-boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by the presence of other functional groups and the reaction conditions .
properties
IUPAC Name |
(3-chloro-2-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVFRLDBSXKHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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